![molecular formula C13H12N2 B1627753 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline CAS No. 847248-44-6](/img/structure/B1627753.png)
6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Overview
Description
“6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline” is a chemical compound with the molecular formula C13H12N2 and a molecular weight of 196.25 . It is a versatile material widely used in scientific research, particularly in the fields of drug discovery, organic synthesis, and material science.
Synthesis Analysis
The synthesis of compounds similar to “6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline” has been reported in the literature. For instance, the synthesis of quinoline and its analogues has been achieved through various protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Additionally, the synthesis of pyrrolo[2,3-c]quinolines has been achieved through methods such as the Pictet–Spengler reaction .Molecular Structure Analysis
The molecular structure of “6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline” comprises a quinoline ring fused with a dihydro-2H-pyrrol ring . The compound has a monoisotopic mass of 196.100052 Da .Scientific Research Applications
Antiviral Applications
The compound has been used in the synthesis of new derivatives of 5-(3,4-dihydro-2H-pyrrol-5-yl)-pyrimidine, which are potential antiviral compounds . These derivatives contain structural fragments of known drugs AZT and HEPT, which are used in treating HIV infections .
Anticoagulant Applications
The compound has been used in the design, synthesis, and evaluation of new hybrid derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors are involved in thrombotic processes, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .
Antitumor Applications
The compound is a well-known pharmacophore among the functional derivatives of which compounds with antitumor activity have been found .
Antimicrobial Applications
Compounds with antimicrobial activity have been found among the functional derivatives of this compound .
Antifungal Applications
Functional derivatives of this compound have been found to have antifungal activity .
Antioxidant Applications
Functional derivatives of this compound have been found to have antioxidant activity .
Anti-inflammatory Applications
Functional derivatives of this compound have been found to have anti-inflammatory activity .
Intermediate for Organic Synthesis
The compound plays an important role as an intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff field .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antileishmanial efficacy , suggesting potential targets within the Leishmania species
Biochemical Pathways
Given the potential antileishmanial activity , it may interfere with pathways essential for the survival or replication of Leishmania species
Pharmacokinetics
A related compound demonstrated stability in both simulated gastric fluid and simulated intestinal fluid , suggesting potential bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand the ADME properties of this compound.
Result of Action
Based on the potential antileishmanial activity , it may lead to the death or inhibition of Leishmania species
properties
IUPAC Name |
6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1/h1,3,5-7,9H,2,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPOJJPFEQXKLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC3=C(C=C2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587624 | |
Record name | 6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline | |
CAS RN |
847248-44-6 | |
Record name | 6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.